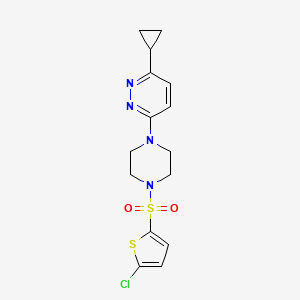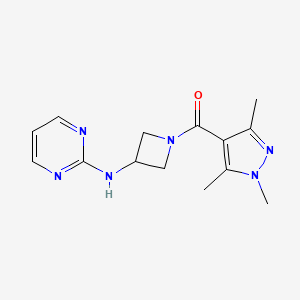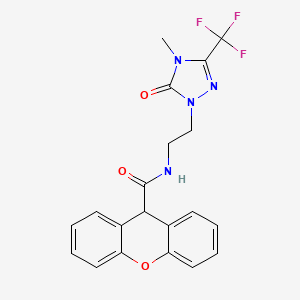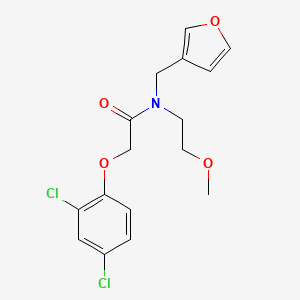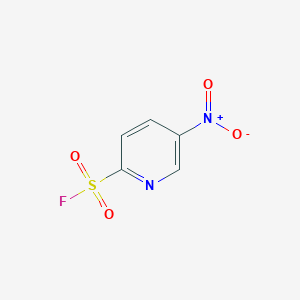
5-Nitropyridine-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S . It is used in organic synthesis and pharmaceutical intermediate, mainly in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 5-Nitropyridine-2-sulfonyl fluoride can be achieved through several methodologies. One such method involves the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the use of sulfur-containing substrates, such as the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular structure of 5-Nitropyridine-2-sulfonyl fluoride is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
5-Nitropyridine-2-sulfonyl fluoride can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . It can also be used in the preparation of acyl fluorides by palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides .Physical And Chemical Properties Analysis
5-Nitropyridine-2-sulfonyl fluoride is characterized by its resistance to hydrolysis under physiological conditions . This balance of reactivity and stability is attractive for various applications, particularly in synthetic chemistry .Applications De Recherche Scientifique
Chemical Biology and Drug Discovery
5-Nitropyridine-2-sulfonyl fluoride serves as a pivotal intermediate in the synthesis of a variety of chemical compounds, with significant implications in chemical biology and drug discovery. Its utility stems from the unique chemical reactivity of the sulfonyl fluoride group, which has been explored for the development of novel antibiotics. Notably, compounds incorporating aromatic sulfonyl fluorides with a nitro group in their ortho position have demonstrated remarkable antibacterial activity, including efficacy against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa (Sadlowski et al., 2018).
Synthetic Chemistry
In the realm of synthetic chemistry, 5-nitropyridine-2-sulfonyl fluoride has been employed as a reagent in various synthesis and modification processes. For instance, it has been used in the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides, facilitating the synthesis of acyl fluorides under CO-free conditions. This approach not only offers a pathway to generate a broad spectrum of acyl fluorides efficiently but also underscores the potential of 5-nitropyridine-2-sulfonyl fluoride in facilitating late-stage functionalization of complex molecules (Liang et al., 2020).
Material Science
Further extending its application to material science, the unique properties of 5-nitropyridine-2-sulfonyl fluoride have been leveraged in the development of metal-organic frameworks (MOFs). These MOFs exhibit exceptional performance in the selective sensing of explosives and in photoelectrochemical hydrogen evolution, highlighting the versatility of 5-nitropyridine-2-sulfonyl fluoride in contributing to innovative materials with potential environmental and energy applications (Bhattacharjee et al., 2022).
Peptide Synthesis
Another intriguing application of 5-nitropyridine-2-sulfonyl fluoride is found in peptide synthesis, where it facilitates the introduction of fluorine atoms into peptides. This methodology enhances the properties of peptides, making them more suitable for pharmaceutical applications by improving their stability and altering their biological activity (Sakakibara et al., 1967).
Mécanisme D'action
The mechanism of action of 5-Nitropyridine-2-sulfonyl fluoride involves the selective introduction of multiple functional groups . This is achieved through a ring cleavage methodology reaction . Another mechanism involves the sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity .
Safety and Hazards
5-Nitropyridine-2-sulfonyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been categorized as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
5-Nitropyridine-2-sulfonyl fluoride has potential applications in the development of antibiotics . It has been found to have remarkable antibacterial activity and is active against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa . Furthermore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
5-nitropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWNJMBPQPRXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitropyridine-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2968426.png)
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile](/img/structure/B2968428.png)
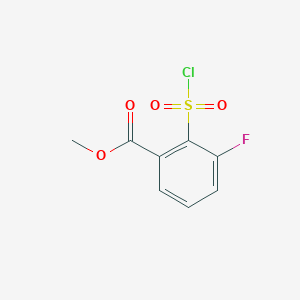
![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)
![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
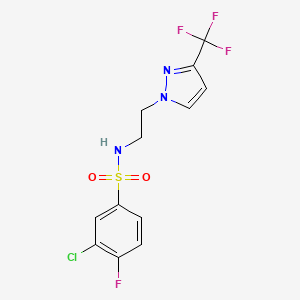
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)
